1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
OGQGMTNTEJFYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2(CCOC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Overview of Molecular Structure and Challenges in Synthesis
The target compound has the molecular formula C10H19NO2 and consists of:
- A cyclobutan-1-ol ring with a methyl substituent at the 3-position.
- A 3-substituted oxolane (tetrahydrofuran) ring bearing an aminomethyl group at the 3-position.
- The two rings are connected via the oxolane ring’s 3-position to the cyclobutanol’s 1-position.
The synthetic challenge lies in:
- Constructing the cyclobutanol ring with the correct stereochemistry.
- Introducing the oxolane ring with the aminomethyl substituent.
- Coupling the two ring systems efficiently with minimal side reactions.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach:
- Synthesis of the cyclobutanol core with a methyl substituent.
- Preparation of the 3-(aminomethyl)oxolane moiety .
- Coupling the oxolane unit to the cyclobutanol ring via nucleophilic substitution or ring-opening reactions.
- Final functional group manipulations to ensure the aminomethyl group is free and the hydroxyl groups are correctly positioned.
Detailed Synthetic Routes
Cyclobutanol Core Synthesis
- Starting Material: Cyclobutanone derivatives or cyclobutene.
- Method: Methylation at the 3-position via enolate alkylation or directed lithiation.
- Hydroxyl Introduction: Reduction of cyclobutanone to cyclobutanol using sodium borohydride or lithium aluminum hydride.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation | LDA, methyl iodide, THF, -78°C | 75-85 | Regioselective methylation |
| Reduction | NaBH4, MeOH, 0°C to RT | 80-90 | Stereoselective reduction |
Synthesis of 3-(Aminomethyl)oxolane
- Starting Material: 3-hydroxytetrahydrofuran or tetrahydrofuran derivatives.
- Method: Protection of hydroxyl groups, followed by chloromethylation at the 3-position, then substitution with ammonia or amines to form aminomethyl group.
- Alternative: Reductive amination of 3-formyl tetrahydrofuran derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF, RT | 85-90 | Protect hydroxyls for selectivity |
| Chloromethylation | Paraformaldehyde, HCl, solvent | 70-80 | Introduces chloromethyl group |
| Amination | NH3 in MeOH or amine, RT to reflux | 75-85 | Converts chloromethyl to aminomethyl |
| Deprotection | TBAF, THF, RT | 90-95 | Removes protecting groups |
Coupling of Oxolane to Cyclobutanol
- Method: Nucleophilic substitution or Mitsunobu reaction to link the oxolane ring to the cyclobutanol at the 1-position.
- Alternative: Use of activated leaving groups (e.g., tosylates) on cyclobutanol for substitution by oxolane amine.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation | TsCl, pyridine, 0°C to RT | 80-90 | Tosylation of cyclobutanol OH |
| Coupling | Oxolane amine, base (K2CO3), DMF, 80°C | 65-75 | Nucleophilic substitution |
Final Deprotection and Purification
- Method: Acid/base workup to remove protecting groups and purify the final compound.
- Purification: Chromatography (silica gel) or recrystallization.
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|---|
| Cyclobutanol methylation | LDA, MeI, THF, -78°C | 80 | >95 | NMR, GC-MS |
| Reduction to cyclobutanol | NaBH4, MeOH, 0°C | 85 | >98 | NMR, IR |
| Oxolane chloromethylation | Paraformaldehyde, HCl | 75 | >90 | NMR, LC-MS |
| Amination | NH3 in MeOH, reflux | 80 | >95 | NMR, MS |
| Coupling reaction | TsCl, pyridine; then amine, DMF | 70 | >90 | NMR, HPLC |
| Final purification | Chromatography | 90 | >99 | NMR, elemental analysis, HPLC |
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five structurally analogous molecules, focusing on molecular features, substituents, and synthetic methodologies.
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol (CAS 1508903-22-7)
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Key Differences: While the molecular formula matches the target compound, the structural arrangement differs. Here, the oxolane ring is attached to a cyclobutyl group bearing an aminomethyl substituent, whereas the target compound has the oxolane directly linked to the cyclobutane ring. This positional variance may influence conformational flexibility and intermolecular interactions .
trans-3-((3-Methylbenzyl)amino)-3-propylcyclobutan-1-ol (VUF25580)
- Molecular Formula: C₁₅H₂₃NO
- Molecular Weight : 233.35 g/mol
- Key Differences: This cyclobutanol derivative replaces the oxolane-aminomethyl group with a 3-methylbenzylamino substituent and a propyl chain. Synthesized via reductive amination (22% yield), its pharmacological profile remains uncharacterized .
3-(3-Methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-ol
- Molecular Formula : C₁₆H₂₁BO₄
- Molecular Weight : 304.15 g/mol
- Key Differences: This derivative features a methoxyphenyl and a boronate ester at position 3 of the cyclobutane. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, highlighting its utility in synthetic chemistry.
3-(Dimethylamino)cyclobutan-1-ol (CAS 18126-77-7)
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.17 g/mol
- Key Differences: A simpler analog with a dimethylamino (-N(CH₃)₂) group at position 3. The absence of an oxolane ring reduces steric hindrance and may improve membrane permeability. However, the lack of a primary amine (-NH₂) could diminish hydrogen-bonding capacity relative to the target compound .
2-(3-Aminooxetan-3-yl)ethan-1-ol (CAS 1379812-08-4)
- Molecular Formula: C₅H₁₁NO₂
- Molecular Weight : 117.15 g/mol
- Key Differences: This oxetane (4-membered oxygen ring) derivative contains a primary amine and a hydroxymethyl group. The smaller ring size (oxetane vs. Unlike the target compound, it lacks a cyclobutane core, altering rigidity and spatial arrangement .
Structural and Functional Analysis
Molecular Features
| Compound | Cyclic Core | Substituents at Position 3 | Functional Groups |
|---|---|---|---|
| Target Compound | Cyclobutane | Oxolane + aminomethyl | -OH, -NH₂ |
| 3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol | Cyclobutyl + oxolane | Aminomethyl | -OH, -NH₂ |
| VUF25580 | Cyclobutane | 3-Methylbenzylamino + propyl | -OH, -NHR |
| Boronate Ester Derivative | Cyclobutane | Methoxyphenyl + dioxaborolane | -OH, B-O |
| 3-(Dimethylamino)cyclobutan-1-ol | Cyclobutane | Dimethylamino | -OH, -N(CH₃)₂ |
| 2-(3-Aminooxetan-3-yl)ethanol | Oxetane | Amino + hydroxymethyl | -OH, -NH₂ |
Implications for Drug Design
The target compound’s combination of a cyclobutane scaffold, oxolane ring, and primary amine may confer advantages in drug design:
Rigidity vs.
Hydrogen-Bonding Capacity : The -OH and -NH₂ groups enable interactions with biological targets (e.g., enzymes, receptors), contrasting with analogs lacking polar substituents (e.g., boronate ester derivative).
Solubility : The oxolane ring and amine may improve aqueous solubility compared to purely hydrophobic analogs like VUF25580.
Biological Activity
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol, with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutane ring, an oxolane moiety, and an aminomethyl group, suggests potential biological activities that merit detailed exploration.
The compound's structure allows for diverse interactions within biological systems. The presence of both functional groups (aminomethyl and hydroxyl) enhances its reactivity and potential binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3 |
| Canonical SMILES | CC1CC(C1)(C2(CCOC2)CN)O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in metabolic pathways. However, detailed mechanisms remain under investigation.
Interaction Studies
Interaction studies are crucial for understanding the compound's potential therapeutic effects. Initial findings indicate that it may exhibit binding affinities with various biological targets, which could influence cellular responses and metabolic processes.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| cis-3-amino-1-methylcyclobutan-1-ol | C5H11NO | Simpler structure; fewer carbon atoms; different cyclic system |
| 1-(aminomethyl)cyclobutan-1-ol | C5H11NO | Lacks oxolane; focuses on cyclobutane structure |
| trans-3-amino-3-methylcyclobutanol hydrochloride | C7H15ClN2O | Hydrochloride salt form; different substitution pattern |
The distinct combination of functional groups in this compound enhances its potential biological activity compared to its analogs.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacokinetics and pharmacodynamics.
- Target Identification : Utilizing advanced techniques such as proteomics to identify specific molecular targets.
- Therapeutic Applications : Exploring potential applications in treating diseases linked to metabolic dysregulation or neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
